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molecular formula C7H17NSi B8772268 N-((trimethylsilyl)methyl)prop-2-en-1-amine CAS No. 53677-49-9

N-((trimethylsilyl)methyl)prop-2-en-1-amine

Cat. No. B8772268
M. Wt: 143.30 g/mol
InChI Key: PNXHVLNVLMBVTP-UHFFFAOYSA-N
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Patent
US06362201B1

Procedure details

To 118 mL (1.57 mol) of allylamine warmed at 40° C. in an inert atmosphere was very slowly added 100 mL (0.72 mol) of chloromethyl trimethylsilane (approximate rate of 1 mL/min). The reaction mixture was slowly warmed to 70° C. and stirred for 24 h. The reaction mixture was cooled to 0° C. and to it was added water to break up the gel and then 300 mL of 2N NaOH solution. The reaction mixture was extracted with ether. The combined organic fractions were washed with 500 mL of sat'd NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was purified by distillation (bp 80-84° C. @ 100 torr) to give 75 g of the title compound.
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].Cl[CH2:6][Si:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+]>O>[CH2:1]([NH:4][CH2:6][Si:7]([CH3:10])([CH3:9])[CH3:8])[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
118 mL
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClC[Si](C)(C)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C. and to it
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
The combined organic fractions were washed with 500 mL of sat'd NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation (bp 80-84° C. @ 100 torr)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=C)NC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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